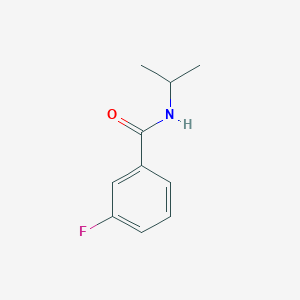

N-Isopropyl 3-fluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-propan-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-4-3-5-9(11)6-8/h3-7H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNFBPSJICUZBIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50404256 | |

| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459218-95-2 | |

| Record name | N-ISOPROPYL 3-FLUOROBENZAMIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50404256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl 3-fluorobenzamide is a halogenated aromatic amide that serves as a valuable building block in modern medicinal chemistry. Its structure, featuring a fluorinated phenyl ring coupled to an isopropylamide moiety, makes it a key intermediate in the synthesis of complex therapeutic agents, notably Janus kinase (JAK) inhibitors.[1][2] The presence of the fluorine atom can significantly influence the pharmacokinetic and pharmacodynamic properties of the final active pharmaceutical ingredient (API), affecting parameters such as metabolic stability, binding affinity, and lipophilicity.[3] This guide provides a comprehensive overview of this compound, including its chemical properties, detailed synthesis protocols, characterization data, and its application in drug discovery.

Chemical Identity and Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 3-fluoro-N-(propan-2-yl)benzamide | N/A |

| Synonyms | 3-Fluoro-N-isopropylbenzamide | [1] |

| CAS Number | 459218-95-2 | [4] |

| Molecular Formula | C₁₀H₁₂FNO | [4] |

| Molecular Weight | 181.21 g/mol | [4] |

| Appearance | White to off-white solid | Assumed based on analogs |

| Storage | Store at -20°C for long-term stability | [4] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the formation of an amide bond between a 3-fluorobenzoyl derivative and isopropylamine. Two primary, reliable methods are presented here: the acyl chloride method and the direct amide coupling method.

Method 1: Acyl Chloride Route

This is a classic and robust two-step method that proceeds through a highly reactive acyl chloride intermediate.

Caption: Synthesis of this compound via the acyl chloride method.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous toluene or dichloromethane (DCM).

-

Add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Formation

-

In a separate flask, dissolve isopropylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the isopropylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water, 1M HCl, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography or recrystallization to yield this compound as a solid.

Method 2: Direct Amide Coupling

This method utilizes modern coupling reagents to form the amide bond directly from the carboxylic acid in a one-pot synthesis, often under milder conditions.

Caption: Synthesis of this compound via direct amide coupling.

-

Dissolve 3-fluorobenzoic acid (1.0 eq), a coupling agent such as EDCI (1.5 eq) and HOBt (1.2 eq), in an anhydrous aprotic solvent like DMF.

-

Add a tertiary amine base, such as diisopropylethylamine (DIPEA) (3.0 eq), to the mixture.

-

Add isopropylamine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.

-

Once the reaction is complete, dilute with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization and Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected data can be reliably predicted based on the analysis of its non-fluorinated analog, N-Isopropylbenzamide, and known spectroscopic principles.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group and the aromatic protons.

-

Isopropyl Group: A doublet at approximately 1.25 ppm (6H) for the two methyl groups and a septet (or multiplet) between 4.2-4.3 ppm (1H) for the CH proton.[5]

-

Aromatic Protons: The four protons on the fluorinated benzene ring will appear as complex multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause further splitting (coupling) of the adjacent proton signals.

-

Amide Proton: A broad singlet for the N-H proton is expected around 6.0-8.7 ppm, with its chemical shift being concentration and solvent dependent.[5][6]

¹³C NMR: The carbon NMR will show distinct signals for the amide carbonyl, the aromatic carbons, and the isopropyl carbons.

-

Carbonyl Carbon: A signal around 166-167 ppm.[5]

-

Aromatic Carbons: Signals in the range of 114-164 ppm. The carbon directly attached to the fluorine atom will show a large C-F coupling constant.

-

Isopropyl Carbons: Signals around 42 ppm for the CH carbon and 23 ppm for the two methyl carbons.[5]

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3300 | N-H Stretch | Medium, Broad |

| 3000-3100 | Aromatic C-H Stretch | Medium |

| 2850-2960 | Aliphatic C-H Stretch | Medium |

| ~1640 | C=O Stretch (Amide I) | Strong |

| ~1540 | N-H Bend (Amide II) | Strong |

| ~1250 | C-F Stretch | Strong |

Mass Spectrometry (MS)

The mass spectrum (electron ionization) would be expected to show a molecular ion (M⁺) peak at m/z = 181.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of kinase inhibitors.

Intermediate for Janus Kinase (JAK) Inhibitors

This compound has been utilized as a key building block in the synthesis of azetidinyl phenyl carboxamide derivatives that act as potent inhibitors of Janus kinases (JAKs).[1][2] JAKs are a family of enzymes that play a crucial role in cytokine signaling pathways, which are implicated in various inflammatory and autoimmune diseases.[7]

Caption: Role of JAK inhibitors in the cytokine signaling pathway.

The benzamide moiety of this compound is often incorporated into the final structure of the inhibitor, where it can form crucial hydrogen bonding interactions within the ATP-binding pocket of the kinase. The 3-fluoro substituent is a strategic addition used by medicinal chemists to modulate the electronic properties and metabolic stability of the molecule, potentially leading to improved drug-like properties.[3]

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates, as seen in this compound, is a common strategy in drug design for several reasons:[3]

-

Metabolic Stability: The carbon-fluorine bond is very strong, which can block sites of oxidative metabolism, thereby increasing the half-life of the drug.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and can engage in favorable electrostatic interactions with the target protein, potentially increasing binding affinity.

-

Lipophilicity: Fluorine substitution generally increases the lipophilicity of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes.

Conclusion

This compound is a synthetically accessible and versatile intermediate with significant applications in the field of medicinal chemistry. Its utility as a precursor for potent kinase inhibitors underscores the importance of fluorinated building blocks in modern drug discovery. The synthetic routes are well-established, and its chemical properties make it an attractive scaffold for further chemical elaboration. This guide provides the foundational knowledge for researchers to synthesize, characterize, and effectively utilize this compound in their research and development endeavors.

References

Sources

- 1. WO2012177606A1 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as jak inhibitors - Google Patents [patents.google.com]

- 2. US11214573B2 - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 3. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. usbio.net [usbio.net]

- 5. N-Isopropylbenzamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shura.shu.ac.uk [shura.shu.ac.uk]

- 7. CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]

N-Isopropyl 3-fluorobenzamide CAS number 459218-95-2

An In-Depth Technical Guide to N-Isopropyl 3-fluorobenzamide (CAS 459218-95-2)

Foreword

Prepared for researchers, scientists, and drug development professionals, this document serves as a comprehensive technical guide to this compound. As a Senior Application Scientist, my objective is to move beyond mere data compilation. This guide is structured to provide a deep, mechanistic understanding of the compound's synthesis, characterization, and potential utility. The protocols are presented not just as steps to be followed, but as logical frameworks grounded in established chemical principles, ensuring both reproducibility and a clear understanding of the underlying causality.

Introduction and Strategic Context

This compound (CAS: 459218-95-2) is a synthetic organic compound featuring a core benzamide structure. The benzamide functional group is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmacologically active agents with applications ranging from antiemetics to antipsychotics and novel cancer therapeutics.[1][2]

The strategic incorporation of a fluorine atom on the phenyl ring is a common tactic in modern drug design. Fluorine's high electronegativity and small size can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. The isopropyl substituent on the amide nitrogen further modulates the compound's lipophilicity and steric profile. This guide provides a foundational understanding of this molecule, from its rational synthesis to its analytical verification and potential research applications.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the bedrock of any research endeavor. The key identifiers and structural attributes of this compound are summarized below.

Chemical Structure

The molecular structure consists of a 3-fluorophenyl ring connected to an isopropylamine moiety via an amide linkage.

Caption: Chemical structure of this compound.

Core Data Table

| Property | Value | Source |

| CAS Number | 459218-95-2 | [3][4][5][6] |

| Molecular Formula | C₁₀H₁₂FNO | [3][4][7] |

| Molecular Weight | 181.21 g/mol | [3][5] |

| IUPAC Name | 3-fluoro-N-(propan-2-yl)benzamide | [7] |

| Synonyms | 3-Fluoro-N-isopropylbenzamide | [6][7] |

| MDL Number | MFCD01341858 | [4][5] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of N-substituted benzamides is a fundamental transformation in organic chemistry. The most direct and reliable method for preparing this compound is via the Schotten-Baumann reaction, which involves the acylation of an amine with a highly reactive acyl chloride.[1]

Causality and Method Selection

The choice of using an acyl chloride precursor, specifically 3-fluorobenzoyl chloride, is deliberate. Acyl chlorides possess a highly electrophilic carbonyl carbon due to the strong electron-withdrawing effect of both the oxygen and chlorine atoms. This high reactivity ensures a rapid and typically high-yielding reaction with nucleophilic amines like isopropylamine, often proceeding to completion at or below room temperature.[1] The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is critical. Its function is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction.[8] Failure to neutralize this acid would result in the protonation of the unreacted isopropylamine, rendering it non-nucleophilic and halting the reaction.[8]

Experimental Workflow: Synthesis via Acyl Chloride

This protocol details a robust procedure for the synthesis, work-up, and purification of the target compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. usbio.net [usbio.net]

- 4. appchemical.com [appchemical.com]

- 5. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]

- 6. arctomsci.com [arctomsci.com]

- 7. This compound | CymitQuimica [cymitquimica.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to N-Isopropyl 3-fluorobenzamide: Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of N-Isopropyl 3-fluorobenzamide, a synthetic amide with potential applications in medicinal chemistry and drug development. We will delve into its molecular structure, physicochemical properties, a validated synthesis protocol, and explore its putative role in modern pharmacology, all grounded in authoritative scientific literature.

Introduction: The Significance of Fluorinated Benzamides in Drug Discovery

The strategic incorporation of fluorine into small molecules has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine—its high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2][3][4][5] The benzamide scaffold, a common motif in a wide array of pharmaceuticals, serves as an excellent platform for exploring the pharmacological benefits of fluorination. N-substituted benzamides, in particular, have demonstrated a broad spectrum of biological activities, including antitumor and anti-inflammatory properties.[6][7][8] this compound emerges from this context as a molecule of interest, combining the established pharmacophore of a benzamide with the advantageous physicochemical modifications afforded by a fluorine substituent. This guide aims to provide a detailed technical resource for researchers investigating this and related compounds.

Molecular Structure and Physicochemical Properties

This compound is a derivative of benzamide with an isopropyl group attached to the nitrogen atom and a fluorine atom at the meta-position of the phenyl ring.

Chemical Identifiers:

Structural Analysis

While a crystal structure for this compound is not publicly available, we can infer its structural characteristics from its non-fluorinated analog, N-Isopropylbenzamide. The crystal structure of N-Isopropylbenzamide reveals a dihedral angle of 30.0 (3)° between the amide group and the phenyl ring.[11] The molecules are linked into one-dimensional chains by intermolecular N—H···O hydrogen bonds. It is highly probable that this compound adopts a similar conformation, with the fluorine substitution having a minimal impact on the overall molecular geometry but potentially influencing intermolecular interactions and crystal packing.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 459218-95-2 | [9][10] |

| Molecular Formula | C₁₀H₁₂FNO | [9][10] |

| Molecular Weight | 181.21 g/mol | [9][10] |

| Predicted LogP | ~2.0 - 2.5 | Inferred from similar structures |

| Predicted Solubility | Low in water, soluble in organic solvents | Inferred from similar structures[13] |

| Predicted Melting Point | Not available (3-fluorobenzamide: 129-132 °C) | [12] |

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not published, we can predict the key spectroscopic features based on its structure and data from analogous compounds.[11][12]

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons, with splitting patterns influenced by the fluorine substituent. A multiplet for the isopropyl methine proton and a doublet for the two isopropyl methyl groups would also be present. The amide proton would likely appear as a broad singlet or a doublet, depending on the solvent and temperature.

-

¹³C NMR: The spectrum would display distinct signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic large one-bond C-F coupling constant. The carbonyl carbon and the two carbons of the isopropyl group would also be readily identifiable.

-

IR Spectroscopy: Key vibrational bands would include the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the amide (around 1650 cm⁻¹), and C-F stretching vibrations in the fingerprint region (around 1000-1200 cm⁻¹).

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 181.1, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the isopropyl group and the amide bond.

Synthesis of this compound

The most direct and widely applicable method for the synthesis of this compound is the amidation of 3-fluorobenzoyl chloride with isopropylamine. This is a standard and robust reaction in organic synthesis, known for its high yields and purity of the final product.[14][15][16][17][18]

Experimental Protocol: A Two-Step Synthesis

This protocol is divided into the formation of the acid chloride intermediate followed by the amidation reaction.

Step 1: Synthesis of 3-Fluorobenzoyl Chloride

-

Rationale: The conversion of the carboxylic acid to the more reactive acid chloride is a classic strategy to facilitate amide bond formation. Thionyl chloride is a common and effective reagent for this transformation, with the byproducts (SO₂ and HCl) being gaseous, which simplifies purification. A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction.

-

Materials:

-

3-Fluorobenzoic acid

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous toluene or dichloromethane (DCM)

-

-

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

-

Suspend the acid in anhydrous toluene or DCM.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Heat the reaction mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Allow the reaction to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure to obtain crude 3-fluorobenzoyl chloride, which can be used in the next step without further purification.

-

Step 2: Amide Coupling with Isopropylamine

-

Rationale: The highly electrophilic acid chloride readily reacts with the nucleophilic isopropylamine to form the stable amide bond. A base, such as triethylamine or diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.

-

Materials:

-

3-Fluorobenzoyl chloride (from Step 1)

-

Isopropylamine

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous dichloromethane (DCM)

-

-

Procedure:

-

In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the isopropylamine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl, water, 1 M NaOH, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

While no specific biological activity has been reported for this compound in the peer-reviewed literature, its structural motifs suggest several avenues for investigation in drug discovery.

Rationale for Pharmacological Interest

-

Metabolic Stability: The presence of the fluorine atom can block sites of oxidative metabolism, potentially increasing the half-life of the compound in vivo.[1][2][3][4][5] This is a common strategy employed to improve the pharmacokinetic profiles of drug candidates.

-

Target Engagement: The benzamide moiety is a known privileged scaffold that can interact with a variety of biological targets. The fluorine atom can modulate the electronic properties of the phenyl ring, potentially enhancing binding affinity and selectivity for specific proteins.[6][7][8][19]

-

CNS Penetration: Fluorine substitution can increase the lipophilicity of a molecule, which may enhance its ability to cross the blood-brain barrier.[20] This makes fluorinated benzamides attractive candidates for the development of neuroleptics and other CNS-acting drugs.

Potential Therapeutic Areas

Based on the known activities of related compounds, this compound could be explored as a lead compound in the following areas:

-

Oncology: Many kinase inhibitors and other anticancer agents feature the benzamide core.[7][8] The anti-proliferative activity of novel benzamide derivatives is an active area of research.

-

Neuroscience: Fluorinated benzamides have been developed as dopamine D2 receptor antagonists for use as antipsychotics and as imaging agents in positron emission tomography (PET).[20]

-

Infectious Diseases: Some fluorinated sulfonamides and benzamides have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[21]

Caption: Potential applications of this compound.

Conclusion and Future Directions

This compound is a readily synthesizable molecule that embodies key features sought after in modern drug discovery. While specific experimental data on its biological activity is currently lacking, its structure provides a strong rationale for its investigation as a lead compound in various therapeutic areas. Future research should focus on the experimental determination of its physicochemical properties, in vitro screening against a panel of relevant biological targets, and in vivo pharmacokinetic and efficacy studies. This guide provides a solid foundation for researchers to embark on the further exploration of this compound and its potential contributions to the field of medicinal chemistry.

References

-

MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. (n.d.). AIR Unimi. Retrieved January 7, 2026, from [Link]

-

The Many Roles for Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

The role of fluorine in medicinal chemistry: Review Article. (n.d.). Taylor & Francis Online. Retrieved January 7, 2026, from [Link]

-

Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved January 7, 2026, from [Link]

-

Nonclassical Routes for Amide Bond Formation | Chemical Reviews. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (n.d.). ACS Publications. Retrieved January 7, 2026, from [Link]

-

Applications of Fluorine in Medicinal Chemistry. (2015, November 12). PubMed. Retrieved January 7, 2026, from [Link]

-

Amide bond formation: beyond the dilemma between activation and racemisation. (n.d.). RSC Publishing. Retrieved January 7, 2026, from [Link]

-

A green chemistry perspective on catalytic amide bond formation. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

A Review of Amide Bond Formation in Microwave Organic Synthesis. (2014, August 1). Ingenta Connect. Retrieved January 7, 2026, from [Link]

-

Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

N-Isopropyl-3-(trifluoromethyl)benzamide | C11H12F3NO | MD Topology | NMR | X-Ray. (n.d.). Retrieved January 7, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000863). (n.d.). Human Metabolome Database. Retrieved January 7, 2026, from [Link]

-

N-Isopropylbenzamide | C10H13NO | CID 79503. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

[N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (2025, August 6). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Isopropylpropionamid | C6H13NO | CID 347475. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

(PDF) N-Isopropylbenzamide. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). PubMed. Retrieved January 7, 2026, from [Link]

-

(PDF) Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

-

Benzamide, N-propyl-. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 7, 2026, from [Link]

-

N-isopropylbenzamide - Optional[MS (GC)] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

N-isopropylbenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

N-Isopropyl-3,5-dinitrobenzamide - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

3-Fluorobenzamide | C7H6FNO | CID 68000. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

N-Isopropyl-3-phenylpropanamide | C12H17NO | CID 541827. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

-

N,N-Diisopropylbenzamide. (n.d.). NIST WebBook. Retrieved January 7, 2026, from [Link]

-

Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.). Retrieved January 7, 2026, from [Link]

-

Chemical Properties of Benzamide, N-isopropyl- (CAS 5440-69-7). (n.d.). Cheméo. Retrieved January 7, 2026, from [Link]

-

2-Isopropyl-N,2,3-trimethylbutyramide - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved January 7, 2026, from [Link]

-

Isopropanol | CH3CHOHCH3 | CID 3776. (n.d.). PubChem - NIH. Retrieved January 7, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. tandfonline.com [tandfonline.com]

- 3. pharmacyjournal.org [pharmacyjournal.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. usbio.net [usbio.net]

- 10. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]

- 11. N-Isopropylbenzamide | C10H13NO | CID 79503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 3-Fluorobenzamide | C7H6FNO | CID 68000 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Buy N-(3-aminopropyl)-4-fluorobenzamide [smolecule.com]

- 14. air.unimi.it [air.unimi.it]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.rsc.org [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. benthamdirect.com [benthamdirect.com]

- 19. Synthesis, Molecular Modeling and Biological Evaluation of Novel Trifluoromethyl Benzamides as Promising CETP Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. [N-substituted p-fluorobenzene sulfonamides with antimicrobial activity. I] - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of N-Isopropyl 3-fluorobenzamide

An In-depth Technical Guide to the Synthesis of N-Isopropyl 3-fluorobenzamide

This compound is a substituted benzamide that serves as a valuable building block in medicinal chemistry and materials science. The amide functional group is a cornerstone of countless biologically active molecules, and the introduction of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, robust and efficient synthetic pathways to this compound are of paramount importance to researchers in drug development and organic synthesis.

This guide provides an in-depth exploration of the primary synthetic strategies for this compound (C₁₀H₁₂FNO, M.W.: 181.21 g/mol ).[2][3][4] We will dissect the causality behind key experimental choices, offering field-proven insights into two major pathways: the classical two-step synthesis via an acyl chloride intermediate and modern direct amide coupling techniques. Each section is grounded in authoritative protocols to ensure technical accuracy and reproducibility.

Pathway 1: The Classical Two-Step Acyl Chloride Method

This traditional and cost-effective approach involves the activation of the carboxylic acid by converting it to a highly reactive acyl chloride, which is then subjected to nucleophilic attack by the amine.

Causality & Mechanistic Insight

3-Fluorobenzoic acid is not sufficiently electrophilic to react directly with isopropylamine under standard conditions. The conversion to 3-fluorobenzoyl chloride dramatically enhances the electrophilicity of the carbonyl carbon. Thionyl chloride (SOCl₂) is a common reagent for this transformation. The reaction proceeds via a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide (SO₂), and hydrogen chloride (HCl) gas. A catalytic amount of N,N-Dimethylformamide (DMF) is often added to accelerate the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.[5]

In the second step, the highly reactive 3-fluorobenzoyl chloride readily reacts with isopropylamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial to scavenge the HCl generated during the reaction, preventing the protonation of the isopropylamine starting material and driving the reaction to completion.[5]

Caption: The two-step synthesis of this compound via an acyl chloride intermediate.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 3-Fluorobenzoyl Chloride [5]

-

Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-fluorobenzoic acid (1.0 eq).

-

Dissolution: Suspend the acid in anhydrous toluene or dichloromethane (DCM).

-

Catalyst Addition: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reagent Addition: Slowly add thionyl chloride (1.2-1.5 eq) to the suspension at room temperature.

-

Reaction: Heat the mixture to reflux and maintain for 1-2 hours, or until the evolution of gas ceases.

-

Isolation: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude 3-fluorobenzoyl chloride can be used in the next step without further purification.

Step 2: Amide Coupling with Isopropylamine [5][6]

-

Preparation: In a separate flask, dissolve isopropylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition: Slowly add a solution of the crude 3-fluorobenzoyl chloride (1.0 eq) in anhydrous DCM to the cooled amine solution.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor progress by Thin Layer Chromatography (TLC).

-

Workup: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃ solution, and finally with brine.[6]

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or recrystallization.

Pathway 2: Direct Amide Coupling Strategies

Modern synthetic chemistry often favors one-pot procedures that avoid the isolation of reactive intermediates. Direct amide coupling reactions, facilitated by specific reagents, offer higher efficiency, milder conditions, and broader functional group tolerance.

Causality & Mechanistic Insight

Direct coupling methods rely on activating the carboxylic acid in situ to form a highly reactive species that is readily attacked by the amine.

-

Carbodiimide Reagents (EDC): 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common choice. It reacts with the carboxylate of 3-fluorobenzoic acid to form a reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by isopropylamine. However, this intermediate can also rearrange to a stable N-acylurea byproduct. To suppress this side reaction and increase yields, an additive like 1-hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an activated HOBt ester, which is more stable but still highly reactive towards the amine.[7][8]

-

Uronium/Aminium Reagents (HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents.[7] In the presence of a non-nucleophilic base like DIPEA, HATU reacts with 3-fluorobenzoic acid to form a highly activated acyl-tetramethyluronium species. This species reacts rapidly with isopropylamine to form the desired amide bond with high efficiency, minimizing side reactions.[5][9] The choice of a base is critical to deprotonate the carboxylic acid and neutralize acidic byproducts.[7]

Caption: General schematic for the one-pot direct amide coupling synthesis pathway.

Experimental Protocol: Direct Coupling using HATU[5][9]

-

Preparation: To a clean, dry round-bottom flask under an inert atmosphere, add 3-fluorobenzoic acid (1.0 eq).

-

Dissolution: Dissolve the acid in an anhydrous aprotic solvent such as DMF or DCM.

-

Base Addition: Add DIPEA (2.5 eq) to the solution and stir for 2 minutes.

-

Activation: Add HATU (1.1 eq) to the mixture in one portion. Stir the reaction at room temperature for 15 minutes to allow for pre-activation of the carboxylic acid.[9]

-

Amine Addition: Add isopropylamine (1.2 eq) dropwise to the activated mixture.

-

Reaction: Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Workup: Quench the reaction by adding water. Dilute with an organic solvent like ethyl acetate. Wash the organic layer sequentially with aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography.

Comparative Summary of Synthesis Pathways

| Feature | Pathway 1: Acyl Chloride | Pathway 2: Direct Coupling (HATU) |

| Starting Materials | 3-Fluorobenzoic Acid, SOCl₂, Isopropylamine | 3-Fluorobenzoic Acid, HATU, Isopropylamine |

| Key Intermediates | 3-Fluorobenzoyl chloride (isolated) | Activated ester (in situ) |

| Reaction Conditions | Harsher (reflux), requires handling of corrosive SOCl₂ | Milder (room temperature) |

| Pros | Cost-effective reagents, well-established | High yields, fast reaction times, fewer steps, high functional group tolerance |

| Cons | Two distinct steps, moisture-sensitive intermediate, generation of acidic gas | More expensive coupling reagents |

General Experimental Workflow

The following diagram illustrates a standard workflow applicable to the workup and purification stages of both described pathways.

Caption: A typical workflow for the workup and purification of this compound.

Conclusion

The synthesis of this compound can be reliably achieved through multiple effective pathways. The classical two-step acyl chloride method remains a viable and economical option, particularly for large-scale synthesis. However, for applications in research and drug discovery where speed, efficiency, and substrate scope are critical, direct amide coupling using modern reagents like HATU offers a superior alternative.[7][9] The choice of pathway should be guided by the specific requirements of the project, including scale, cost, available equipment, and the chemical nature of other functional groups in more complex substrates.

References

- Benchchem. Application Notes and Protocols: Synthesis of 3-Fluorobenzoyl Morpholide via Amide Coupling.

- Green Chemistry (RSC Publishing). Synthesis, evaluation and application of novel bifunctional N,N-di-isopropylbenzylamineboronic acid catalysts for direct amide formation between carboxylic acids and amines.

- Benchchem. improving the yield of 3-fluorobenzoic acid, morpholide synthesis.

- Benchchem. Application Note: A Robust Protocol for the Synthesis of Amides from 3-Fluoro-5-iodobenzoic Acid.

- Benchchem. optimizing reaction conditions for 3-fluorobenzoic acid, morpholide formation.

- Synquest Labs. N-Isopropyl-3-fluorobenzamide.

- MD Topology. N-Isopropyl-3-(trifluoromethyl)benzamide | C11H12F3NO | MD Topology | NMR | X-Ray.

- Organic & Biomolecular Chemistry Blog. Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling.

- CymitQuimica. This compound.

- MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide.

- PubChem - NIH. N-Isopropylbenzamide | C10H13NO | CID 79503.

- United States Biological. 459228 this compound CAS: 459218-95-2.

- ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S.

- Benchchem. Application Notes and Protocols for the Synthesis of 4-isopropyl-N-(4-methylbenzyl)benzamide.

- PubChem. 3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376.

- Google Patents. US4331815A - Process for manufacturing N-benzyl-N-isopropyl amides.

Sources

- 1. mdpi.com [mdpi.com]

- 2. CAS 459218-95-2 | 4648-3-2D | MDL MFCD01341858 | N-Isopropyl-3-fluorobenzamide | SynQuest Laboratories [synquestlabs.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. usbio.net [usbio.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Fluorinated Benzamides: A Technical Guide to Unlocking Their Biological Potential

This guide provides an in-depth exploration of the diverse biological activities of fluorinated benzamides, a class of molecules that has garnered significant attention in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into the benzamide scaffold can profoundly influence a molecule's physicochemical properties, leading to enhanced potency, selectivity, and pharmacokinetic profiles.[1][2][3] This document will delve into the rationale behind the design of these compounds, their mechanisms of action across various therapeutic areas, and detailed protocols for their biological evaluation.

The Strategic Advantage of Fluorine in Benzamide Scaffolds

The introduction of fluorine into organic molecules is a cornerstone of modern drug design.[1][2] Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can dramatically alter a molecule's biological behavior.[1] In the context of benzamides, fluorination can lead to:

-

Improved Metabolic Stability: The robust C-F bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]

-

Enhanced Binding Affinity: Fluorine's electronegativity can alter the pKa of nearby functional groups, leading to stronger interactions with target receptors.[1][4]

-

Increased Lipophilicity and Membrane Permeability: The incorporation of fluorine can enhance a molecule's ability to cross biological membranes, a critical factor for drug efficacy.[1][2][3]

-

Conformational Control: Strategic fluorine substitution can influence the molecule's preferred conformation, locking it into a bioactive shape.[2]

These modifications have led to the development of fluorinated benzamides with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological applications.[5][6][7][8]

Anticancer Activity: Targeting Key Oncogenic Pathways

Fluorinated benzamides have emerged as a promising class of anticancer agents, with several derivatives demonstrating potent activity against various cancer cell lines.[7][9][10]

Mechanism of Action: Kinase Inhibition

A primary mechanism through which fluorinated benzamides exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and differentiation.[11][12][13][14]

-

Epidermal Growth Factor Receptor (EGFR) Inhibition: Certain benzamide derivatives act as inhibitors of EGFR, a key player in many cancers.[5] By blocking EGFR, these compounds can disrupt downstream signaling cascades that promote tumor growth.[5] Several studies have highlighted the importance of a 4-fluoro substituent on a phenyl moiety as a key feature for potent EGFR-TK inhibitors.[7]

Caption: Inhibition of the EGFR signaling pathway by fluorinated benzamides.

-

FLT3 and Src-Family Kinase Inhibition: Aminoisoquinoline benzamides have been identified as potent inhibitors of FLT3 and Src-family kinases, which are implicated in acute myeloid leukemia (AML).[13][14] These multi-kinase inhibitors show promise in overcoming resistance mechanisms that plague current AML therapies.[13][14]

Induction of Apoptosis

Some fluorinated benzamide derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[9][10] Mechanistic studies have revealed that these compounds can trigger apoptosis through the accumulation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[9]

Quantitative Data on Anticancer Activity

The potency of various fluorinated benzamide derivatives has been evaluated using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound/Cell Line | Assay | IC50 (µM) | Reference |

| Bengamide Analogue (Ben I) vs. MCF7 | Antiproliferative | ~10 | [5] |

| Bengamide Analogue (Ben I) vs. T84 | Antiproliferative | ~5 | [5] |

| N-(phenylcarbamoyl)benzamide vs. HeLa | MTT Assay | 800 | [5] |

| 4-Methylbenzamide Derivative 7 vs. K562 | Anti-Proliferation | 2.27 | [11] |

| 4-Methylbenzamide Derivative 10 vs. K562 | Anti-Proliferation | 2.53 | [11] |

| 4-Methylbenzamide Derivative 7 vs. HL-60 | Anti-Proliferation | 1.42 | [11] |

| 4-Methylbenzamide Derivative 10 vs. HL-60 | Anti-Proliferation | 1.52 | [11] |

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines a standard procedure for assessing the cytotoxic effects of fluorinated benzamides on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active metabolism convert MTT into a purple formazan product.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the fluorinated benzamide compounds and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.[5]

Antimicrobial Activity: A New Frontier in Combating Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Fluorinated benzamides have demonstrated promising broad-spectrum antimicrobial efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[15][16][17]

Structure-Activity Relationship (SAR)

Studies have shown that the presence and position of fluorine atoms on the benzamide scaffold significantly influence antimicrobial activity.[15] For instance, the presence of an electron-withdrawing fluorine atom on the phenyl side chain of benzimidazole derivatives has been shown to increase antimicrobial activity.[15] Furthermore, the inclusion of chloro and trifluoromethyl groups in the aniline ring can enhance activity against Gram-positive bacteria.[17]

Quantitative Data on Antimicrobial Activity

The antimicrobial efficacy of fluorinated benzamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

| Compound | Organism | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

| Fluoro-substituted benzimidazole 18 | Gram-negative bacteria | Not specified | 31.25 | [15] |

| 2-(m-fluorophenyl)-benzimidazole 14 | B. subtilis | Not specified | 7.81 | [15] |

| 2-(m-fluorophenyl)-benzimidazole 18 | B. subtilis | Not specified | 7.81 | [15] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of fluorinated benzamides.

Principle: The broth microdilution method involves challenging microorganisms with serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth.

Methodology:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in a sterile broth.

-

Serial Dilution: Perform a two-fold serial dilution of the fluorinated benzamide compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.[15]

Caption: Workflow for antimicrobial susceptibility testing.

Anti-inflammatory and Other Biological Activities

Beyond their anticancer and antimicrobial properties, fluorinated benzamides have shown potential in other therapeutic areas.

Anti-inflammatory Activity

Certain benzamide derivatives have demonstrated anti-inflammatory potential by preventing protein denaturation, a known cause of inflammation.[5]

Neurological Applications

Fluorinated benzamides have been developed as high-affinity ligands for dopamine D2 receptors in the central nervous system, with potential applications in positron emission tomography (PET) studies for neurological disorders.[6][18][19]

Angiogenesis Inhibition

Polyfluorinated benzamides have been evaluated as inhibitors of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[20]

Experimental Protocol: Protein Denaturation Assay for Anti-inflammatory Activity

Principle: This assay measures a compound's ability to prevent the heat-induced denaturation of proteins, such as egg albumin, which serves as a model for inflammation.[5]

Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing egg albumin, phosphate-buffered saline (PBS), and varying concentrations of the test compounds.[5]

-

Incubation: Incubate the mixtures at 37°C for 15 minutes.[5]

-

Denaturation Induction: Induce protein denaturation by heating the mixtures at 70°C for 5 minutes.[5]

-

Absorbance Measurement: After cooling, measure the absorbance of the solutions at 660 nm.[5]

-

Data Analysis: Calculate the percentage inhibition of protein denaturation and determine the IC50 value.

Conclusion and Future Perspectives

Fluorinated benzamides represent a versatile and promising class of compounds with a wide range of biological activities. The strategic incorporation of fluorine offers a powerful tool to fine-tune their pharmacological properties. Further research into the synthesis of novel derivatives, elucidation of their mechanisms of action, and comprehensive in vivo studies will be crucial for translating the potential of these compounds into new therapeutic agents for a variety of diseases. The detailed protocols and insights provided in this guide are intended to facilitate and inspire future research in this exciting field.

References

- Fluorinated benzimidazole derivatives: In vitro antimicrobial activity. (2023).

- Leveraging Fluorinated Compounds in Pharmaceutical Research: A Focus on Intermedi

- In Vitro Evaluation of Novel Benzamide Compounds: A Technical Guide. (2025). Benchchem.

- The simple fluorine benzamide.

- [N-substituted P-Fluorobenzene Sulfonamides With Antimicrobial Activity. I]. (1984). PubMed.

- Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorin

- Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors. (1991). PubMed.

- Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). (2015).

- Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. PMC - NIH.

- Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.

- N-(2,3-Difluorophenyl)-2-fluorobenzamide. (2022). MDPI.

- Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. (1995). PubMed.

- Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC - PubMed Central.

- The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. (2022). PMC.

- Trifluoromethyl substituted benzamides as kinase inhibitors.

- Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (2022). MDPI.

- Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal.

- Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggreg

- The Potential Effect of Fluorinated Compounds in the Tre

- Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents. (2025). PubMed.

- Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). NIH.

- Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. (2022). PMC - NIH.

- Fluorinated benzamide neuroleptics-III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2,3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer. (2025).

- Synthesis and anticancer activity of novel fluorinated asiatic acid deriv

- Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). PubMed.

- Aryl Fluorides for Kinase Inhibition: Covalent Drug Discovery. University of California.

- Fluorination methods for drug discovery and development. (2016). PubMed.

- Fluorobenzamidrazone thrombin inhibitors: influence of fluorine on enhancing oral absorption. (1999). PubMed.

- Biological Activity Evaluation of Some New Benzenesulphonamide Deriv

- Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. (2022). MDPI.

- Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines. (2017). PMC - NIH.

- Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model. (2023). MDPI.

- Roles of Fluorine in Drug Design and Drug Action. (2019). Bentham Science.

- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. (2025).

- A new element in the fight against antibiotic resistance. (2022). BioTechniques.

- Synthesis and biological activity of fluorinated combretast

- The Many Roles for Fluorine in Medicinal Chemistry. (2007).

- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Synthesis and in vitro evaluation of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides: high-affinity ligands for CNS dopamine D2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and anticancer activity of novel fluorinated asiatic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. WO2006015859A1 - Trifluoromethyl substituted benzamides as kinase inhibitors - Google Patents [patents.google.com]

- 13. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Aminoisoquinoline benzamides, FLT3 and Src-family kinase inhibitors, potently inhibit proliferation of acute myeloid leukemia cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. acgpubs.org [acgpubs.org]

- 16. researchgate.net [researchgate.net]

- 17. [N-substituted p-fluorobenzene sulfonamides with antimicrobial activity. I] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorinated benzamide neuroleptics--III. Development of (S)-N-[(1-allyl-2-pyrrolidinyl)methyl]-5-(3-[18F]fluoropropyl)-2, 3-dimethoxybenzamide as an improved dopamine D-2 receptor tracer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Isopropyl 3-fluorobenzamide: A Technical Guide to a Modern Pharmacophore

Abstract

N-Isopropyl 3-fluorobenzamide represents a confluence of established pharmacophoric elements: the robust benzamide scaffold and the strategic incorporation of fluorine to modulate physicochemical and biological properties. While the specific historical discovery of this precise molecule is not extensively documented in dedicated literature, its existence and utility can be understood as a logical progression in the field of medicinal chemistry. This technical guide provides an in-depth analysis of this compound, contextualizing its significance through the history of benzamide derivatives, detailing its presumptive synthesis, and exploring its potential applications based on the known activities of related compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and potentially utilize this and similar structures in their work.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

The benzamide moiety is a cornerstone of medicinal chemistry, recognized for its remarkable versatility as a pharmacophore.[1] Its journey from a fundamental chemical structure to the core of numerous therapeutic agents underscores the power of targeted chemical modification in drug discovery.[2] The stability of the amide bond, replacing more labile ester linkages, was a pivotal development that led to drugs with improved pharmacokinetic profiles, such as the antiarrhythmic agent procainamide, a bioisosteric analog of procaine.[1]

Over the decades, substituted benzamides have emerged as crucial players in various therapeutic areas, most notably in neuropsychiatry with the development of atypical antipsychotics like sulpiride and amisulpride, which exhibit selective antagonism of dopamine D2 and D3 receptors.[2] The adaptability of the benzamide scaffold allows for a wide array of substitutions on both the benzene ring and the amide nitrogen, giving rise to a vast chemical space with diverse pharmacological activities, including antiemetic, antipsychotic, analgesic, anti-inflammatory, and anticancer properties.[3][4]

The introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve receptor binding affinity, and modulate lipophilicity.[5] Therefore, the synthesis and investigation of compounds like this compound are a rational step in the ongoing exploration of this "privileged structure" for novel therapeutic agents.[1]

Postulated Discovery and Historical Context

A specific, documented "discovery" of this compound is not prominent in the scientific literature, suggesting it likely emerged from broader synthetic programs exploring the structure-activity relationships of fluorinated benzamides rather than as a singular, targeted discovery. Its conception can be logically inferred from the convergence of several key research streams:

-

Systematic Fluorination: The strategic placement of fluorine on aromatic rings is a common tactic to alter a molecule's electronic properties and metabolic fate. The 3-position (meta) was likely chosen to investigate the effects of an electron-withdrawing group on receptor interactions and overall molecular properties.

-

N-Alkyl Substitution: The N-isopropyl group is a classic substituent used to explore the impact of steric bulk and lipophilicity on biological activity. Varying the N-alkyl chain is a standard approach in medicinal chemistry to optimize potency and pharmacokinetic parameters.[6]

-

Library Synthesis: Modern drug discovery often involves the creation of large libraries of related compounds for high-throughput screening. This compound would be a logical member of a library designed to probe the chemical space around the benzamide core.

Therefore, while a specific "eureka" moment for this compound is not recorded, its existence is a testament to the systematic and logical progression of medicinal chemistry research.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value |

| IUPAC Name | 3-Fluoro-N-(propan-2-yl)benzamide |

| CAS Number | 459218-95-2 |

| Molecular Formula | C₁₀H₁₂FNO |

| Molecular Weight | 181.21 g/mol |

| Appearance | White to off-white solid (presumed) |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. |

| InChI Key | ZNFBPSJICUZBIX-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound is most readily achieved through a standard nucleophilic acyl substitution reaction, a cornerstone of organic synthesis. The most probable and widely used method involves the reaction of 3-fluorobenzoyl chloride with isopropylamine.[7]

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound.

Detailed Step-by-Step Protocol (Schotten-Baumann Conditions)

This protocol is based on well-established methods for the synthesis of N-substituted benzamides.[7][8]

Materials:

-

3-Fluorobenzoyl chloride

-

Isopropylamine

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Triethylamine (TEA) or an aqueous solution of sodium hydroxide (NaOH)

-

Deionized water

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

-

Addition of Acyl Chloride: Dissolve 3-fluorobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution over 15-20 minutes with vigorous stirring.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl, deionized water, saturated aqueous NaHCO₃, and finally with brine.

-

-

Drying and Isolation:

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to obtain the final product as a white solid.

Causality Behind Experimental Choices:

-

Use of an Anhydrous Solvent: Prevents the hydrolysis of the highly reactive 3-fluorobenzoyl chloride back to 3-fluorobenzoic acid.

-

Inert Atmosphere: While not strictly necessary for all amide couplings, it is good practice to prevent side reactions with atmospheric moisture.

-

Excess Amine and Base: The use of excess isopropylamine and a base (like triethylamine) is to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[8]

-

Cooling to 0 °C: The reaction between an acyl chloride and an amine is highly exothermic. Cooling is essential to prevent side reactions and ensure a controlled reaction rate.

-

Aqueous Work-up: The series of washes is designed to remove unreacted starting materials, the base, and the hydrochloride salt formed, ensuring a purer crude product before final purification.

Alternative Synthesis: Direct Amidation

Direct amidation of 3-fluorobenzoic acid with isopropylamine is also a viable, though often more challenging, route. This method typically requires a coupling reagent (e.g., DCC, EDC) or a catalyst and may require heating.[9][10]

Caption: Direct amidation synthesis route.

Potential Biological Activities and Applications

While specific biological data for this compound is not widely published, its potential activities can be inferred from the extensive research on related benzamide and fluorinated aromatic compounds.

-

Anticancer Activity: Numerous N-substituted benzamides have been investigated as anticancer agents. For instance, novel N-benzylbenzamide derivatives have been identified as tubulin polymerization inhibitors with potent antitumor activities.[11] The presence of the fluorinated ring could enhance these properties.

-

Anti-inflammatory Properties: Benzamides have been shown to possess anti-inflammatory effects, potentially through the inhibition of the transcription factor NF-kappaB.[4]

-

Antimicrobial Activity: Fluorinated benzamides and related structures have been explored for their antimicrobial properties.[5]

-

Enzyme Inhibition: The benzamide scaffold is present in various enzyme inhibitors. For example, N-benzylbenzamide derivatives have been developed as dual inhibitors of soluble epoxide hydrolase and PPARγ modulators for treating metabolic syndrome.[12] Fluorinated benzenesulfonamides (a related class) have shown inhibitory activity against amyloid-β aggregation, relevant to Alzheimer's disease.[13]

The logical next steps for a compound like this compound in a drug discovery pipeline would involve screening against a panel of biological targets, including kinases, proteases, and receptors, to identify any potential therapeutic applications.

Conclusion

This compound stands as a representative molecule born from the logical and systematic evolution of medicinal chemistry. While it may not have a storied history of its own, it is built upon the legacy of the versatile benzamide scaffold and the strategic use of fluorine to enhance molecular properties. Its straightforward synthesis and the known biological potential of its constituent parts make it and its analogs interesting candidates for future drug discovery and development efforts. This guide provides the foundational knowledge for researchers to synthesize, understand, and further investigate this and related compounds.

References

-

Krieger, V., et al. (2018). Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides. ChemMedChem, 13(17), 1789-1798. [Link]

-

Zutautas, D., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal. [Link]

-

De Rycker, M., et al. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. Journal of Medicinal Chemistry, 56(16), 6445-6455. [Link]

-

Asif, M. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Modern Chemistry & Applications, 4(4). [Link]

-

Gomes, M. N., et al. (2022). Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides. International Journal of Molecular Sciences, 23(21), 13446. [Link]

-

ResearchGate. (2014). Fluorine-Containing Benzimidazoles and Their [a]- and [b]Heteroannelated Derivatives: Synthesis and Biological Activity (Review). [Link]

-

Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 59(1), 265-279. [Link]

-

An experimental handbook for pharmaceutical organic chemistry-i. (n.d.). AIM: TO PERFORM THE SYNTHESIS OF BENZAMIDE FROM BENZOYL CHLORIDE. [Link]

-

Szabo, C. (1998). Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. Inflammation Research, 47(11), 435-442. [Link]

-

Pearson. (n.d.). What compounds are formed from the reaction of benzoyl chloride w.... [Link]

-

ResearchGate. (2024). Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. [Link]

-

Wikipedia. (n.d.). Benzamide. [Link]

-

El-Sayed, N. N. E., et al. (2020). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents. ACS Omega, 5(30), 18887-18900. [Link]

-

Sun, T., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

-

ResearchGate. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). [Link]

-

Carewell Pharma. (n.d.). Medicinal Chemistry 1 - 4th Semester - B Pharmacy Notes. [Link]

-

Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4509-4522. [Link]

-

Cornella, J., & Leitner, W. (2016). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Nature Communications, 7, 11875. [Link]

-

Organic Chemistry Portal. (2006). Preparation and Reactions of Carboxylic Acids, Esters and Amides. [Link]

-

Clark, J. (n.d.). the preparation of amides. Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Structural Characterization, and Antiangiogenic Activity of Polyfluorinated Benzamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Elucidating the Mechanism of Action of N-Isopropyl 3-fluorobenzamide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

N-Isopropyl 3-fluorobenzamide is a synthetic compound belonging to the broad class of N-substituted benzamides, a scaffold known for its diverse pharmacological activities. While the specific mechanism of action for this particular molecule is not yet fully elucidated, its structural features suggest several plausible biological targets. This guide provides a comprehensive framework for investigating the mechanism of action of this compound, presenting a series of evidence-based hypotheses and detailing the experimental protocols required to test them. By leveraging established methodologies for analogous compounds, this document serves as a technical roadmap for researchers seeking to characterize this and other novel chemical entities.

Introduction: The Therapeutic Potential of N-Substituted Benzamides